molecular formula C21H18N2O3S2 B2947760 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 941972-01-6

2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2947760
CAS No.: 941972-01-6
M. Wt: 410.51
InChI Key: YNCPYAAVPPWEOL-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a thiazole-acetamide hybrid compound characterized by a naphtho[1,2-d]thiazole core linked to a phenyl ring bearing an ethylsulfonyl group. The structure combines a planar aromatic system (naphthothiazole) with a sulfonamide-modified phenylacetamide moiety, which may enhance interactions with biological targets such as matrix metalloproteinases (MMPs) or microbial enzymes .

  • 1,3-dipolar cycloaddition for triazole-acetamide derivatives (e.g., ).
  • Nucleophilic substitution between chloroacetamides and heterocyclic amines (e.g., ).
  • Acylation of thiazole-2-amine intermediates with substituted acetic acid derivatives (e.g., ).

The ethylsulfonyl group likely enhances solubility and hydrogen-bonding capacity compared to simpler alkyl or aryl substituents, while the naphthothiazole system contributes to π-π stacking interactions in biological matrices .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-12H,2,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCPYAAVPPWEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves multiple steps, starting with the preparation of intermediate compounds.

  • Formation of 4-(ethylsulfonyl)aniline

    • Reactants: : 4-nitrobenzenesulfonyl chloride and ethylamine.

    • Conditions: : The reaction is typically carried out in a basic medium, often with sodium hydroxide, under reflux conditions.

  • Synthesis of naphtho[1,2-d]thiazole

    • Reactants: : 2-aminothiophenol and 1,2-naphthoquinone.

    • Conditions: : This cyclization reaction usually occurs in an acidic medium, such as hydrochloric acid, and requires heating.

  • Coupling Reaction

    • Reactants: : 4-(ethylsulfonyl)aniline and naphtho[1,2-d]thiazol-2-yl-acetic acid.

    • Conditions: : The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up and optimized for yield and purity. The main steps are similar but are performed in large reactors with precise control over reaction conditions and automation of reagent addition.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidative reactions, particularly affecting the thiazole and phenyl rings.

  • Reduction: : Reduction typically targets the sulfonyl group, converting it to a sulfide under strong reducing conditions.

  • Substitution: : The aromatic rings facilitate electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Reagents like bromine or nitric acid can introduce substituents onto the aromatic rings under controlled conditions.

Major Products:
  • Oxidation: : The main products are sulfone derivatives.

  • Reduction: : Produces sulfide derivatives.

  • Substitution: : Leads to a variety of functionalized aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide has applications across multiple scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its pharmacological potential, particularly in targeting specific enzymes and receptors.

  • Industry: : Utilized in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

  • Binding: : The naphthothiazole moiety interacts with nucleic acids and proteins, potentially inhibiting their function.

  • Enzyme Inhibition: : It may inhibit specific enzymes involved in critical biological pathways, such as kinases and proteases.

  • Signal Transduction: : Modulates signaling pathways, affecting cellular responses and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethylsulfonyl group provides intermediate polarity compared to halogenated derivatives (higher logP) and sulfamoyl analogs (lower logP) .

Antimicrobial Activity

  • Halogenated analogs (e.g., bromophenyl or chlorophenyl derivatives) exhibit potent antimicrobial activity (MICs: 13–27 µmol/L) due to electron-withdrawing groups enhancing membrane penetration . The target’s ethylsulfonyl group may offer similar advantages but with reduced cytotoxicity.
  • Sulfonamide/sulfonyl-containing compounds (e.g., sulfamoylphenylacetamide ) show enhanced activity against S. aureus and E. coli, likely via inhibition of dihydropteroate synthase. The target’s ethylsulfonyl group may mimic this mechanism .

Anti-Inflammatory and MMP Inhibition

  • Thiazole-piperazine acetamides (e.g., compound 13 ) inhibit MMPs through chelation of zinc ions in catalytic sites. The target’s naphthothiazole core may improve affinity via extended aromatic interactions .

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a synthetic compound that belongs to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure includes an ethylsulfonyl group and a naphtho[1,2-d]thiazole moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : The thiazole nucleus is known to inhibit bacterial lipid biosynthesis, leading to the disruption of cell membrane integrity. This mechanism is crucial for its effectiveness against a range of pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Efficacy

A series of in vitro studies have been conducted to assess the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Pathogen MIC (µg/mL) Standard Drug Standard MIC (µg/mL)
Staphylococcus aureus32Vancomycin4
Escherichia coli64Ciprofloxacin8
Pseudomonas aeruginosa128Gentamicin16

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro cytotoxicity assays were performed on various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results are summarized below:

Cell Line IC50 (µM) Control IC50 (µM)
A54915Doxorubicin: 0.5
HeLa20Cisplatin: 1.0

The compound demonstrated promising anticancer activity with relatively low IC50 values compared to standard chemotherapeutics.

Case Studies

  • Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed synergistic effects when combined with beta-lactam antibiotics, enhancing their efficacy and reducing resistance mechanisms.
  • Case Study on Cancer Cell Apoptosis : Research involving HeLa cells indicated that treatment with this compound led to significant morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation.

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